molecular formula C9H21O3P B14545877 2-Methylpropyl (4-hydroxybutyl)methylphosphinate CAS No. 61977-30-8

2-Methylpropyl (4-hydroxybutyl)methylphosphinate

Cat. No.: B14545877
CAS No.: 61977-30-8
M. Wt: 208.23 g/mol
InChI Key: ZBXQEMRWKZHUEY-UHFFFAOYSA-N
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Description

2-Methylpropyl (4-hydroxybutyl)methylphosphinate is an organophosphorus compound with a unique structure that combines a phosphinate group with a hydroxybutyl and methylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl (4-hydroxybutyl)methylphosphinate can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybutylphosphinic acid with 2-methylpropyl alcohol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl (4-hydroxybutyl)methylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpropyl (4-hydroxybutyl)methylphosphinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Methylpropyl (4-hydroxybutyl)methylphosphinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxybutyl group allows for hydrogen bonding interactions, while the phosphinate group can form coordination complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropyl (4-hydroxybutyl)phosphonate
  • 2-Methylpropyl (4-hydroxybutyl)phosphate
  • 2-Methylpropyl (4-hydroxybutyl)phosphine oxide

Uniqueness

2-Methylpropyl (4-hydroxybutyl)methylphosphinate is unique due to the presence of both a hydroxybutyl and a methylpropyl group attached to the phosphinate moiety. This combination imparts distinct chemical and physical properties, such as increased solubility and reactivity, compared to similar compounds .

Properties

CAS No.

61977-30-8

Molecular Formula

C9H21O3P

Molecular Weight

208.23 g/mol

IUPAC Name

4-[methyl(2-methylpropoxy)phosphoryl]butan-1-ol

InChI

InChI=1S/C9H21O3P/c1-9(2)8-12-13(3,11)7-5-4-6-10/h9-10H,4-8H2,1-3H3

InChI Key

ZBXQEMRWKZHUEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(C)CCCCO

Origin of Product

United States

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